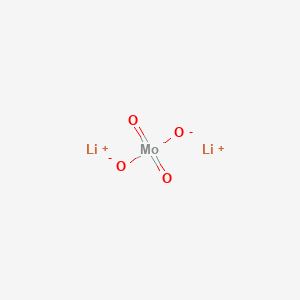
Lithium molybdate
Overview
Description
Lithium molybdate is a class of electrode material that can be used in the fabrication of lithium-ion batteries . These materials enable the formation of greener and sustainable batteries for electrical energy storage .
Synthesis Analysis
Lithium molybdate can be synthesized by compositing with carbon nanofibers . This method provides a high-capacity and stable lithium molybdate anode material for lithium-ion batteries .Molecular Structure Analysis
The molecular formula of Lithium molybdate is Li2MoO4 . Its molecular weight is 173.9 g/mol . The InChI string representation of its structure isInChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1 . Chemical Reactions Analysis
Lithium molybdate shows a shot-rod nanoparticle morphology that is tightly wound in the fibrous carbon nanofibers . The Li2MoO4@CNF composite demonstrates superior high specific capacity and cycling stability, which are attributed to the reversible Li-ion intercalation in the LixMoyOz amorphous phase during charge and discharge .Physical And Chemical Properties Analysis
Lithium molybdate has a molecular weight of 173.9 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . Its exact mass is 175.917069 g/mol and its monoisotopic mass is also 175.917069 g/mol . The topological polar surface area is 80.3 Ų .Scientific Research Applications
Dielectric Ceramics
Lithium molybdate has been extensively investigated as a dielectric ceramic . It’s used in the fabrication of SrTiO3/Li2MoO4 composites at room temperature . These composites have shown promising results in terms of relative permittivity and dielectric loss tangent values, making them attractive for use in the electroceramics industry .
Electrode Material
Lithium molybdate can be used as an electrode material . Its three-dimensional framework is useful in the fabrication of lithium-ion batteries .
Corrosion Inhibitor
Another application of lithium molybdate is its use as a corrosion inhibitor . It can protect metals from corrosion, thereby extending their lifespan .
Refrigerant
Lithium molybdate can also be used as a refrigerant . It helps in the transfer of heat in various systems .
Anode Material for Lithium-ion Batteries
Lithium molybdate, when composited with carbon nanofibers, serves as a high-capacity and stable anode material for lithium-ion batteries . It shows superior high specific capacity and cycling stability .
Cryogenic Phonon-Scintillation Detectors
Li2MoO4 crystals have been found applicable for cryogenic phonon-scintillation detectors , which are used to investigate some rare nuclear processes .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
dilithium;dioxido(dioxo)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.Mo.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHMDUCCVHOJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Mo](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2MoO4 | |
| Record name | lithium molybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_molybdate | |
| Description | Chemical information link to Wikipedia. | |
| Record name | lithium orthomolybdate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Lithium molybdate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14739 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium molybdate | |
CAS RN |
13568-40-6 | |
| Record name | Molybdate (MoO42-), lithium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilithium molybdate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of lithium molybdate?
A1: Lithium molybdate has the molecular formula Li2MoO4 and a molecular weight of 173.82 g/mol.
Q2: How is lithium molybdate typically synthesized?
A2: Several methods exist for synthesizing lithium molybdate. These include traditional solid-state reactions, [] neutralization of lithium hydroxide with molybdic acid, [] and a novel room-temperature method involving the compression of water-soluble Li2MoO4 powder. [] Notably, a rapid synthesis route involving grinding LiOH x H2O with MoO3 at room temperature has also been reported. []
Q3: What crystal structure does lithium molybdate typically adopt?
A3: Lithium molybdate commonly crystallizes in the phenacite structure, belonging to the space group R3. This structure has been confirmed by X-ray diffraction studies of both single crystals and polycrystalline samples. [, ]
Q4: What is the thermal stability of lithium molybdate?
A4: Lithium molybdate demonstrates good thermal stability, with studies indicating its effectiveness as a corrosion inhibitor in lithium bromide solutions even at elevated temperatures up to 473 K (200 °C). []
Q5: What is the compatibility of lithium molybdate with other materials in high-temperature applications?
A5: Research suggests good compatibility of lithium molybdate with materials like barium titanate. These compounds are used together in the fabrication of all-ceramic composite films for high-frequency applications, demonstrating stability at temperatures up to 540 °C. []
Q6: Does lithium molybdate exhibit catalytic activity?
A6: Yes, lithium molybdate displays notable catalytic activity, particularly in the degradation of cationic dyes. [] Studies have shown its effectiveness in degrading dyes like cationic red GTL, safranine T, and methylene blue under ambient conditions.
Q7: How does the morphology of lithium molybdate influence its catalytic activity?
A7: Research suggests that the morphology of lithium molybdate plays a crucial role in its catalytic performance. For instance, nanorod structures of lithium molybdate have shown enhanced catalytic activity in dye degradation compared to their bulk counterparts. []
Q8: What are the applications of lithium molybdate in lithium-ion batteries?
A8: Lithium molybdate is investigated as an anode material for lithium-ion batteries due to its high theoretical capacity and low cost. [] To overcome its limitations, such as low conductivity and large volume changes during cycling, it is often composited with carbon nanofibers to improve its performance.
Q9: Can lithium molybdate be used in electrochromic devices?
A9: Yes, research has explored the application of lithium molybdate in electrochromic devices. Studies have focused on preparing electrochromic molybdenum trioxide (MoO3) thin films from lithium molybdate solutions, demonstrating its potential in this area. [, ]
Q10: What is the role of lithium molybdate in molten salt systems?
A10: Lithium molybdate, particularly in eutectic mixtures with sodium molybdate, acts as a solvent for uranium species at elevated temperatures. This has implications for studying the electrochemical behavior of uranium and potentially for its recovery from molten salt systems. []
Q11: How does lithium molybdate function as a corrosion inhibitor?
A11: Lithium molybdate acts as an anodic inhibitor, effectively reducing the corrosion of carbon steel in lithium bromide solutions. [, , ] It forms a protective passive film composed of molybdenum oxide (such as MoO2) and Fe3O4 on the metal surface, inhibiting the anodic corrosion reaction.
Q12: What is the optimal concentration of lithium molybdate for corrosion inhibition?
A12: Studies suggest that a concentration as low as 0.003 mol/kg-H2O of lithium molybdate, in conjunction with lithium hydroxide, provides excellent corrosion inhibition for carbon steel in lithium bromide solutions. []
Q13: How is lithium molybdate used in the search for neutrinoless double beta decay?
A13: Enriched lithium molybdate (100Li2MoO4) crystals are employed as scintillating bolometers in experiments like CUORE (Cryogenic Underground Observatory for Rare Events) to detect neutrinoless double beta decay, a rare event with implications for particle physics. [, ]
Q14: What are the requirements for lithium molybdate crystals used in these experiments?
A14: The crystals used in these experiments need to be ultra-radiopure to minimize background noise and maximize the sensitivity for detecting rare decay events. [] Purification techniques are crucial in achieving the required material purity.
Q15: What is the role of computational chemistry in understanding lithium molybdate?
A15: Computational methods, like Density Functional Theory (DFT), play a crucial role in predicting and understanding the structural, vibrational, and electronic properties of lithium molybdate. [, ] For instance, DFT calculations have been used to study the structure of Li2Mo4O13 in both crystalline and molten states, providing insights into the local structure and bonding characteristics.
Q16: Have there been any theoretical investigations on the aromatic character of lithium molybdate-containing compounds?
A16: Yes, theoretical investigations using NICS calculations and ab initio ring current maps have been conducted on heterotrimetallic compounds containing Mo-M-Li clusters (M = K, Rb, Cs), including planar rings of Li2M2 (M = K or Rb) and Cs4. [] The studies provide insights into the bonding and potential aromatic character of these unique ring systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




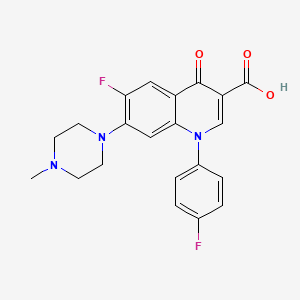
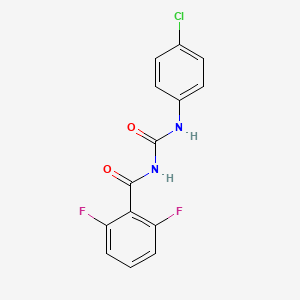
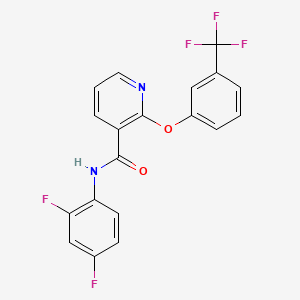
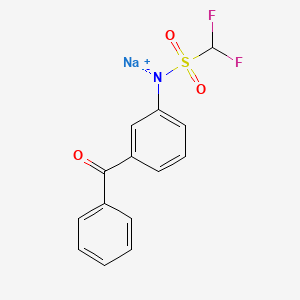

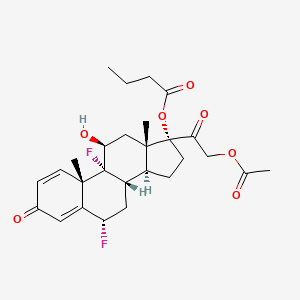
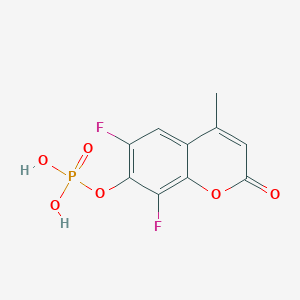
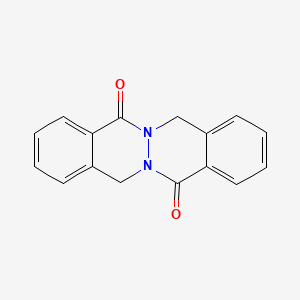
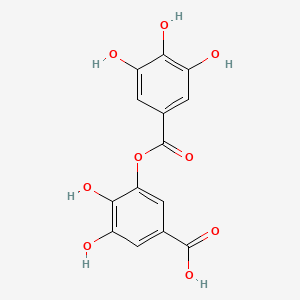
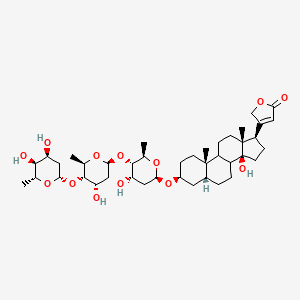
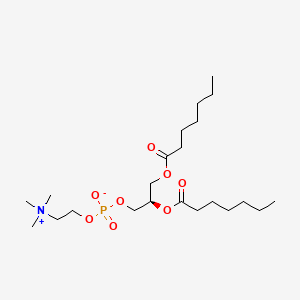
![(6aS,12bR)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1670578.png)
![(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridin-6-ium-10,11-diol;chloride](/img/structure/B1670579.png)